2-(4-Chloro-2-hydroxyphenoxy)acetic acid
Overview
Description
2-(4-Chloro-2-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H7ClO4. It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and a hydroxy group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid typically involves the nucleophilic aromatic substitution of 4-chloro-2-hydroxyphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then acidified to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2-(4-Chloro-2-oxophenoxy)acetic acid.
Reduction: 2-(4-Hydroxy-2-hydroxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-hydroxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A similar compound with a methyl group instead of a hydroxy group.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chloro groups on the aromatic ring.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with three chloro groups on the aromatic ring
Uniqueness
2-(4-Chloro-2-hydroxyphenoxy)acetic acid is unique due to the presence of both a chloro and a hydroxy group on the aromatic ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-2-hydroxyphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMOEYYLLVJVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587803 | |
Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-89-2 | |
Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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